N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-22(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-21-28(26,27)17-12-10-16(11-13-17)23(24)25/h3-13,20-21H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAZVDVXCMAEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide” typically involves multi-step organic reactions. One possible route could include:
Formation of the naphthylamine intermediate: Starting with naphthalene, a nitration reaction can introduce a nitro group, followed by reduction to form naphthylamine.
Dimethylation: The naphthylamine can be reacted with dimethyl sulfate to introduce the dimethylamino group.
Sulfonamide formation: The final step involves reacting the dimethylamino-naphthalene intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Aromatic substitution reactions can occur, especially on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide is C23H24N4O4S, with a molecular weight of approximately 440.53 g/mol. Its structure features a naphthalene moiety, a dimethylamino group, and a nitrobenzenesulfonamide group, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Anticancer Potential:
Research has indicated that compounds with similar structures may exhibit anticancer properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Biological Probes:
The compound has potential as a fluorescent probe in biological imaging. Its naphthalene moiety allows for effective fluorescence, which can be utilized to visualize cellular processes in real-time.
Enzyme Inhibition:
this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is critical for developing therapeutic agents targeting diseases like cancer and neurodegenerative disorders .
Organic Synthesis
Intermediate in Synthesis:
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic chemists.
Catalysis:
There is potential for using this compound as a ligand in catalytic reactions due to its ability to stabilize transition states and enhance reaction rates .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents.
Case Study 2: Biological Imaging
In another study, researchers developed fluorescent probes based on sulfonamide structures for imaging applications. The compounds demonstrated effective cellular uptake and fluorescence, enabling detailed visualization of cellular processes in live cells .
Mechanism of Action
The mechanism of action of “N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide” would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, where the compound could act as an inhibitor or activator.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared functional groups:
Key Differences and Implications
Sulfonamide vs. Unlike thioureas (), the sulfonamide lacks a thiol group, reducing susceptibility to oxidative degradation .
Nitro Group vs. Halogen/Hydroxy Substituents: The 4-nitro group in the target compound increases electrophilicity compared to halogenated (e.g., chloro-fluorophenyl in ) or hydroxy-substituted analogs (). This may enhance covalent interactions with nucleophilic residues in biological targets .
Naphthalene vs. Quinoline-based analogs () exhibit fluorescence properties useful in imaging, a feature absent in the non-conjugated naphthalene-sulfonamide structure .
Biological Activity
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a significant molecular weight of approximately 408.46 g/mol. Its structure includes a naphthalene moiety, a dimethylamino group, and a nitrobenzenesulfonamide, which are crucial for its biological interactions. The presence of the dimethylamino group enhances lipophilicity, potentially facilitating cell membrane penetration and biological activity.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on N-substituted benzenesulfonamides have demonstrated selective inhibitory action against carbonic anhydrase isoforms associated with tumors, particularly hCA IX, which is known for its role in tumor progression . The compound's structural features suggest it may interact with biological targets such as enzymes and receptors involved in cancer pathways.
The mechanism by which this compound exerts its biological effects may involve the inhibition of carbonic anhydrases (CAs). Recent crystallographic studies have shown that related nitrobenzenesulfonamide derivatives can bind effectively to the active site of hCA II, displacing water molecules and forming stable interactions with zinc ions in the enzyme . This binding mode is critical for the inhibition of tumor-associated isoforms, making it a potential candidate for further development in cancer therapeutics.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the naphthalene derivative : Starting from naphthalene, various substitutions can be introduced to create the necessary functional groups.
- Introduction of the dimethylamino group : This can be achieved through alkylation reactions involving dimethylamine.
- Coupling with 4-nitrobenzenesulfonamide : The final step involves coupling the synthesized naphthalene derivative with 4-nitrobenzenesulfonamide to yield the target compound.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug delivery systems due to its fluorescent properties associated with the naphthalene moiety. This characteristic can be leveraged for imaging and tracking drug distribution in biological systems.
Case Studies
A comparative analysis of various derivatives has shown that modifications to the sulfonamide group can significantly influence biological activity. For example, compounds with different substituents on the aromatic rings exhibited varied inhibitory efficacy against carbonic anhydrases, suggesting a structure-activity relationship that could guide future synthetic efforts .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide, and what are the critical optimization parameters?
The synthesis typically involves multi-step reactions, starting with the formation of a sulfonamide intermediate. Key steps include nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with a naphthalene-containing amine derivative (e.g., 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine). Reaction conditions such as solvent polarity (e.g., acetonitrile/water mixtures), temperature control (0–25°C), and stoichiometric ratios of reagents must be optimized to avoid side reactions like over-sulfonation or hydrolysis. Purification often employs crystallization from methanol/water (4:1), yielding ~75% purity in reported protocols .
Q. How can the purity and structural integrity of the compound be validated?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., naphthalene protons at δ 7.4–8.2 ppm, dimethylamino groups at δ 2.2–2.5 ppm) .
- Infrared (IR) Spectroscopy : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) validate functional groups .
Q. What strategies are used to evaluate the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Degradation products are monitored via HPLC, with kinetic modeling (Arrhenius plots) predicting shelf-life. The sulfonamide bond is prone to hydrolysis in strongly acidic/basic conditions, requiring stabilization via lyophilization or inert storage atmospheres .
Advanced Research Questions
Q. How can contradictory data regarding biological activity (e.g., cytotoxicity vs. neuroprotection) be systematically resolved?
Mechanistic studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinities to target proteins (e.g., kinases, GPCRs). Dose-response assays across cell lines (e.g., HEK293, SH-SY5Y) under standardized conditions (e.g., 48-hour exposure, 10 µM–100 µM range) clarify context-dependent effects. Confounding factors like off-target interactions are minimized using CRISPR knockouts or competitive inhibitors .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?
- Molecular Dynamics (MD) Simulations : Predict binding poses to receptors (e.g., docking scores for the nitro group’s electron-withdrawing effects).
- Analog Synthesis : Modifying the naphthalene ring (e.g., halogenation) or dimethylamino group (e.g., quaternization) reveals steric/electronic contributions to activity.
- Free Energy Perturbation (FEP) : Quantifies thermodynamic impacts of substituent changes on binding .
Q. How can in vivo metabolic pathways be mapped to identify bioactive metabolites?
Radiolabeled tracer studies (¹⁴C or ³H) in rodent models, combined with LC-MS/MS metabolomics , detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Hepatic microsome assays identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for primary metabolism. Metabolite structures are confirmed via comparison with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
